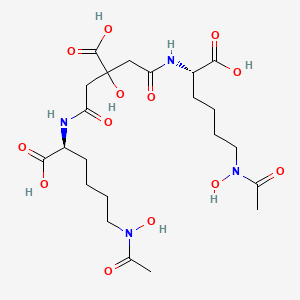

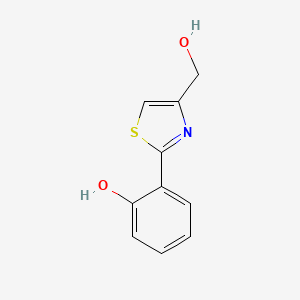

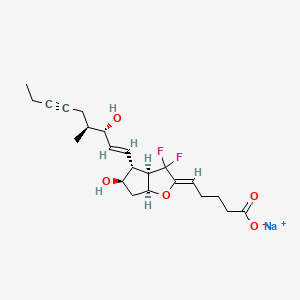

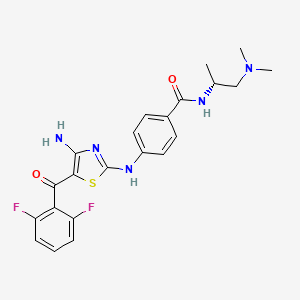

![molecular formula C17H26O10 B1664474 [(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate CAS No. 52916-96-8](/img/structure/B1664474.png)

[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound [(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate is a type of chemical entity . It is a subclass of [3,5-Dihydroxy-2- [ [7- (hydroxymethyl)-1- [3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta [c]pyran-5-yl]oxy]-6-methyloxan-4-yl] 3- (4-hydroxyphenyl)prop-2-enoate .

Synthesis Analysis

The synthesis of this compound involves the combination of two extraction liquids, which are then concentrated under reduced pressure to a certain concentration . The concentrated solution is placed in a chromatography column containing D101 macroporous resin . The column is eluted with water and 40% and 95% ethanol . The 40% ethanol eluate is collected and concentrated under reduced pressure to an appropriate concentration . The concentrated solution is then separated by semi-preparative liquid chromatography . The elution is performed using an acetonitrile-water (10:90→100:0) gradient .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple hydroxy functions that are glycosylated . The compound has a molecular weight of 638.221070516 daltons and a chemical formula of C₃₀H₃₈O₁₅ .Applications De Recherche Scientifique

Styryllactone Derivatives from Goniothalamus macrophyllus

Another study focused on styryllactone derivatives isolated from Goniothalamus macrophyllus. The molecule investigated had two fused rings comprising a tetrahydro-2H-pyran and a lactone ring. The study provided insights into the molecular structure and interactions within the crystal, offering a foundational understanding of the compound's structural characteristics (Fun et al., 2012).

Biocatalytic Synthesis of Statin Side Chain Intermediate

A biocatalytic method was outlined for synthesizing a key lactonized statin side chain intermediate from its acetate precursor. This process, utilizing pancreatin powder-catalyzed cleavage, is significant for its chemoselectivity and its industrial applicability due to the convenience and economic feasibility of the procedure (Troiani, Cluzeau, & Časar, 2011).

Propriétés

Numéro CAS |

52916-96-8 |

|---|---|

Nom du produit |

[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate |

Formule moléculaire |

C17H26O10 |

Poids moléculaire |

390.4 g/mol |

Nom IUPAC |

[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate |

InChI |

InChI=1S/C17H26O10/c1-8(19)26-16(2)5-3-9-4-6-24-14(10(9)16)25-15-12(21)11(20)13(22)17(23,7-18)27-15/h4,6,9-15,18,20-23H,3,5,7H2,1-2H3/t9-,10?,11-,12-,13+,14?,15+,16?,17-/m1/s1 |

Clé InChI |

FLOXQRMTDDOZKF-MUIWGTDSSA-N |

SMILES isomérique |

CC(=O)O[C@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C |

SMILES |

CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)C |

SMILES canonique |

CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ajugoside |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.